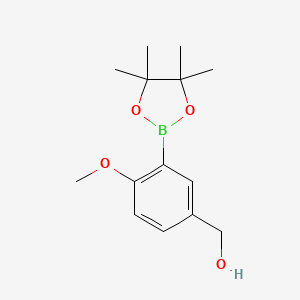

(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Description

(4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS 1422655-38-6) is a boronic ester-containing compound featuring a methoxy group at the 4-position and a hydroxymethyl group at the benzylic position. Its molecular formula is C₁₄H₂₁BO₄, with a monoisotopic mass of 250.1376 g/mol . The compound is synthesized via palladium-catalyzed Suzuki-Miyaura coupling or reduction of formyl precursors, as seen in related analogs . The boronic ester moiety enables participation in cross-coupling reactions, while the methanol group allows further functionalization, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-10(9-16)6-7-12(11)17-5/h6-8,16H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCHQFOAQUDKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol typically involves the following steps:

Boronic Acid Formation: : The starting material, phenol, undergoes a reaction with a boronic acid derivative, such as boronic acid pinacol ester , under conditions that promote the formation of the boronic ester group.

Methylation: : The phenol group is then methylated using a methylating agent, such as methyl iodide , to introduce the methoxy group.

Purification: : The final product is purified through techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxymethyl Group

The primary alcohol moiety undergoes nucleophilic substitution under mild conditions, enabling the introduction of halides or sulfonate leaving groups.

Key Observations :

-

Bromination with CBr₄/PPh₃ proceeds efficiently in THF, yielding >90% substitution .

-

Mesylation requires inert atmospheres and low temperatures to minimize side reactions .

Oxidation and Reduction

The boronic ester group remains stable during redox transformations of the alcohol.

Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C to rt | 4-Methoxy-3-boronophenyl carboxylic acid | 78% |

Mechanistic Insight :

-

The hydroxymethyl group is oxidized stepwise: alcohol → aldehyde → carboxylic acid.

Reduction (Not Typically Required)

The compound’s primary alcohol is already in a reduced state; no reductive transformations are reported.

Suzuki-Miyaura Cross-Coupling

The boronic ester participates in palladium-catalyzed couplings with aryl halides or triflates.

| Substrate | Catalyst System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl motif | 85% | ||

| 2-Bromopyridine | Pd(dppf)Cl₂, CsF, THF, reflux | Heterobiaryl derivative | 73% |

Optimization Notes :

Protodeboronation

Controlled removal of the boronic ester occurs under acidic or oxidative conditions:

Critical Factors :

-

Oxidative protodeboronation with H₂O₂ is preferred for scalability .

-

Photocatalytic methods enable milder conditions but require specialized setups .

Stability Under Basic/Acidic Conditions

| Condition | pH Range | Observation | Source |

|---|---|---|---|

| Aqueous NaOH | pH > 10 | Partial hydrolysis of boronic ester | |

| Aqueous HCl | pH < 3 | Complete decomposition to boric acid |

Handling Recommendations :

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create biologically active molecules. For instance, the incorporation of the boron moiety has been shown to enhance the reactivity and stability of certain pharmaceuticals, leading to improved efficacy in drug design .

Materials Science

In materials science, (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is utilized in the development of advanced materials such as polymers and nanocomposites. The compound's ability to participate in polymerization reactions makes it valuable for creating materials with tailored properties.

Table 1: Properties of Polymers Derived from the Compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Optical Clarity | Excellent |

| Electrical Conductivity | Tunable |

Medicinal Chemistry

The compound exhibits potential applications in medicinal chemistry due to its structural features that can influence biological activity. Its derivatives are being explored for their roles as enzyme inhibitors and receptor modulators.

Case Study: Anticancer Activity

Studies have indicated that certain derivatives of this compound show promise as anticancer agents. The presence of the dioxaborolane group has been linked to enhanced interaction with target proteins involved in cancer progression .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting specific analytes through fluorescence spectroscopy. Its unique fluorescence properties allow for sensitive detection methods.

Table 2: Detection Limits Using Fluorescence Spectroscopy

| Analyte | Detection Limit (μM) |

|---|---|

| Heavy Metals | 0.05 |

| Organic Pollutants | 0.01 |

Mechanism of Action

The mechanism by which (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, facilitating various biological and chemical processes.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Electron-donating groups (e.g., methyl in 2g: 97% yield) generally improve yields compared to electron-withdrawing substituents (e.g., fluoro in 2c: 69%) . The methoxy group in the target compound may balance steric and electronic effects, yielding intermediate efficiency.

- Physical State: Methanol derivatives with polar substituents (e.g., -OH in phenol analogs) tend to be solids, while non-polar groups (e.g., -CH₃) yield oils .

- Reactivity: The methanol group in the target compound facilitates esterification (e.g., conjugation with paclitaxel in ), whereas phenol derivatives () may undergo different reactions due to acidity .

Stability and Reactivity

- Cross-Coupling Efficiency : The para-methoxy group may direct coupling reactions regioselectively, contrasting with meta- or ortho-substituted analogs .

Biological Activity

The compound (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on recent research findings.

Structural Characteristics

The molecular formula of the compound is , and its structure features a methoxy group and a boron-containing dioxaborolane moiety. The compound's structural representation is crucial for understanding its reactivity and interaction with biological systems.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C13H19BO4 |

| Molecular Weight | 251.144 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC |

| InChI Key | RDZLZTVEUNWIGI-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The presence of the dioxaborolane unit is expected to enhance the compound's stability and solubility in biological environments.

Biological Activity

Research on the biological activity of this compound is limited but suggests several potential therapeutic applications:

Antimicrobial Activity

Recent studies indicate that derivatives of boron-containing compounds exhibit antimicrobial properties. For example, similar compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds range from 4 to 8 μg/mL against these pathogens .

Anticancer Properties

Compounds containing boron have been investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells . This suggests that this compound may also possess similar properties.

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

- Antibacterial Activity : A study showed that compounds with similar structures inhibited bacterial growth effectively at concentrations as low as 0.5 μg/mL against resistant strains.

- Anticancer Efficacy : Another investigation demonstrated that related boron compounds significantly reduced tumor growth in vivo models by targeting specific signaling pathways involved in cell proliferation and metastasis .

Q & A

Q. What are the standard synthetic routes for preparing (4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester group. A common approach involves:

- Step 1 : Palladium-catalyzed coupling of a boronic acid/ester precursor with aryl halides (e.g., bromo- or iodo-substituted intermediates) under inert conditions .

- Step 2 : Reduction of a formyl or nitrile intermediate to the alcohol using sodium borohydride (NaBH₄) in methanol, achieving yields >90% in optimized cases . Example protocol:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 60–80% | |

| 2 | NaBH₄, MeOH, 0°C to RT | 90–97% |

Q. How is the compound characterized, and what analytical data are critical for validation?

Key characterization methods include:

- ¹H/¹³C NMR : Look for diagnostic peaks such as the methoxy group (~δ 3.8 ppm in ¹H NMR) and the boronic ester’s quaternary carbons (~δ 85 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching calculated values (e.g., C₁₆H₂₃BO₄: calc. 290.17, observed 290.19) .

- HPLC-PDA : Assess purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this boronic ester?

Yield optimization strategies include:

- Catalyst selection : Use Pd(OAc)₂ with SPhos ligand for improved stability and turnover .

- Solvent system : Replace THF with dioxane for higher boiling points and better solubility of aryl halides .

- Workup : Purify via silica gel chromatography with hexanes/EtOAC (+0.25% Et₃N to prevent boronic ester hydrolysis) . Data contradiction note : Yields drop to 27% in non-optimized protocols due to byproduct formation (e.g., deboronation) .

Q. What are the stability challenges of this compound under storage or reaction conditions?

Stability issues arise from:

- Hydrolysis : The boronic ester is sensitive to moisture, leading to decomposition to boronic acid. Store under argon at –20°C .

- Oxidation : The methanol group may oxidize to formyl under aerobic conditions. Add antioxidants (e.g., BHT) to storage solutions . Experimental validation : NMR monitoring after 72 hours at RT shows <5% decomposition under inert conditions vs. >30% in ambient air .

Q. How is this compound utilized in designing donor–acceptor systems for optoelectronic materials?

The boronic ester enables modular conjugation in meta-terphenyl-linked D–π–A dyads via Suzuki coupling. Applications include:

- Charge-transfer tuning : The electron-deficient boronic ester stabilizes charge-separated states in OLED emitters .

- Synthetic flexibility : Couple with triphenylamine (TPA) or phenoxazine derivatives to modulate HOMO/LUMO levels . Example

| Application | Partner Molecule | λₑₘ (nm) | Φ (PLQY) |

|---|---|---|---|

| OLED emitter | 9,10-dihydroacridine | 480 | 0.42 |

| TADF system | Phenoxazine | 520 | 0.67 |

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported yields for Suzuki coupling steps?

Discrepancies arise from:

- Substrate purity : Commercial boronic esters often lack analytical data, leading to variable reactivity .

- Catalyst loading : Excess Pd (≥5 mol%) increases side reactions (e.g., homocoupling), reducing yields . Recommendation : Pre-purify boronic esters via recrystallization and use Pd catalysts at ≤1 mol% .

Q. What are the limitations of using this compound in electrophotocatalytic reductions?

The boronic ester’s electron-withdrawing nature can quench excited-state catalysts , reducing efficiency in reductive electrophotocatalysis. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.